The compound is cataloged with the CAS number 182918-13-4. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms within its six-membered ring structure. Triazines are notable for their diverse chemical reactivity and stability, making them valuable in both synthetic and applied chemistry .
The synthesis of 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves the reaction of 4,4'-biphenylamine with cyanuric chloride. This reaction is carried out under controlled conditions to ensure selectivity and yield:
In industrial settings, continuous flow processes may be employed to enhance efficiency. Reactants are introduced into a reactor at controlled rates, optimizing parameters such as temperature and pressure to maximize yield and purity.
The molecular structure of 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine can be described as follows:
ClC1=NC(C2=CC=C(C3=CC=CC=C3)C=C2)=NC(C4=CC=C(C5=CC=CC=C5)C=C4)=N1
, which provides a way to describe the molecular structure in a linear format.This unique arrangement contributes to its chemical properties and reactivity .
2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine varies depending on its application:
Further research is necessary to elucidate specific pathways and interactions.
The physical and chemical properties of 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine include:
These properties are crucial for handling and application in laboratory settings.
The applications of 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine span various scientific domains:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2